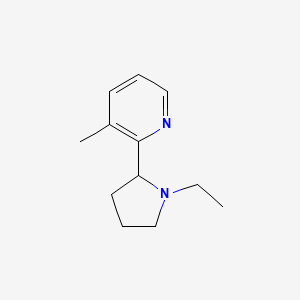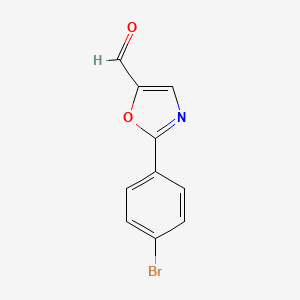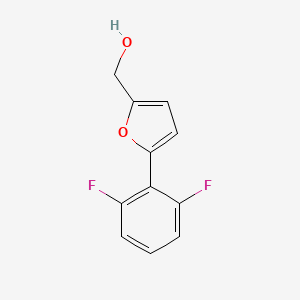
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of new pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This method is efficient and straightforward, allowing for the incorporation of the NH2 group directly into the pyrazole ring. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: This compound has a similar structure but features an imidazole ring instead of a pyrazole ring.
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-5-yl)methanone: This is a positional isomer with the amino group located at a different position on the pyrazole ring.
Uniqueness
The uniqueness of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of new compounds makes it particularly valuable in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C8H12N4O |
|---|---|
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
(3-aminopyrrolidin-1-yl)-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C8H12N4O/c9-6-2-4-12(5-6)8(13)7-1-3-10-11-7/h1,3,6H,2,4-5,9H2,(H,10,11) |
Clave InChI |
PBTZZMOSROKNBN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)C(=O)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)


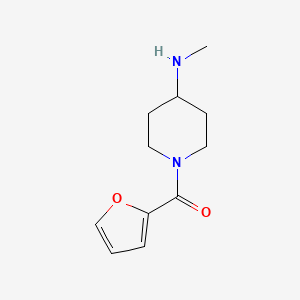
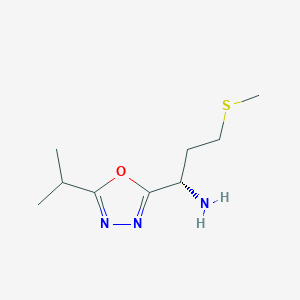


![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)

